molecular formula C16H25N3S B11518071 5-Hexyl-5-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione

5-Hexyl-5-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione

Cat. No.: B11518071
M. Wt: 291.5 g/mol
InChI Key: AOVSBDMUJYLOMN-UHFFFAOYSA-N
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Description

5-Hexyl-5-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione is a heterocyclic compound featuring a triazolidine ring with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-5-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzylamine with carbon disulfide and hexyl isocyanide under basic conditions to form the triazolidine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thione group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or further to a sulfide.

    Substitution: The aromatic ring and the triazolidine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols) are frequently employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-Hexyl-5-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione can serve as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in the development of new pharmaceuticals. Its triazolidine ring is a common motif in many bioactive molecules, and modifications to this structure can lead to compounds with antimicrobial, antifungal, or anticancer properties.

Medicine

Research into the medicinal applications of this compound includes its use as a scaffold for drug design. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a promising candidate for drug development.

Industry

In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to form stable complexes with metals also makes it useful in catalysis and other industrial processes.

Mechanism of Action

The mechanism by which 5-Hexyl-5-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors through its triazolidine ring, affecting biological pathways. The thione group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Hexyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione: Similar structure but lacks the methyl group on the aromatic ring.

    5-Hexyl-5-methyl-2-(4-chlorophenyl)-1,2,4-triazolidine-3-thione: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

5-Hexyl-5-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione is unique due to the specific substitution pattern on the aromatic ring and the hexyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can lead to distinct biological activities and applications compared to its analogs.

Properties

Molecular Formula

C16H25N3S

Molecular Weight

291.5 g/mol

IUPAC Name

5-hexyl-5-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C16H25N3S/c1-4-5-6-7-12-16(3)17-15(20)19(18-16)14-10-8-13(2)9-11-14/h8-11,18H,4-7,12H2,1-3H3,(H,17,20)

InChI Key

AOVSBDMUJYLOMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(NC(=S)N(N1)C2=CC=C(C=C2)C)C

Origin of Product

United States

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